Benzyl quinoxalin-2-ylcarbamate
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Overview
Description
Benzyl quinoxalin-2-ylcarbamate is a compound that belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl quinoxalin-2-ylcarbamate typically involves the reaction of quinoxalin-2-ylamine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl quinoxalin-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzyl quinoxalin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzyl quinoxalin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Benzyl quinoxalin-2-ylcarbamate can be compared with other similar compounds such as quinoxaline-2-carboxamides and quinoxaline-2-carboxylates. These compounds share a similar quinoxaline core structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific benzyl carbamate moiety, which imparts distinct chemical reactivity and biological activity .
List of Similar Compounds
- Quinoxaline-2-carboxamide
- Quinoxaline-2-carboxylate
- Dihydroquinoxaline derivatives
- Substituted quinoxalines
Properties
IUPAC Name |
benzyl N-quinoxalin-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(21-11-12-6-2-1-3-7-12)19-15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXIBBGMVKTWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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